
6-Iodo-2,3-dihydro-1,4-benzodioxine
Overview
Description
6-Iodo-2,3-dihydro-1,4-benzodioxine (CAS 57744-67-9) is a halogenated derivative of the 2,3-dihydro-1,4-benzodioxine scaffold, a structural motif widely explored in medicinal chemistry due to its versatility in interacting with biological targets . The compound features a six-membered ring fused to a benzene ring, with two oxygen atoms forming an ether bridge (1,4-dioxane structure). Key properties include:
The 1,4-benzodioxane core is noted for high thermal and chemical stability, making it a robust platform for drug development . Substitution at position 6 with iodine enhances its utility in cross-coupling reactions and as a precursor for radiopharmaceuticals .
Preparation Methods
Preparation Methods of 6-Iodo-2,3-dihydro-1,4-benzodioxine
Direct Iodination of 2,3-Dihydro-1,4-benzodioxine
The most straightforward synthetic route involves the electrophilic aromatic substitution (iodination) of 2,3-dihydro-1,4-benzodioxine using iodine in the presence of an oxidizing agent. This method selectively introduces iodine at the 6-position of the benzodioxine ring.
- Reagents: Iodine (I2) combined with oxidizing agents such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl).
- Conditions: Controlled temperature and solvent environment to favor mono-iodination and prevent over-iodination or ring degradation.
- Mechanism: The oxidizing agent activates iodine to form electrophilic iodine species, which then substitute the hydrogen at the 6-position of the aromatic ring.
This method is widely reported for similar halogenated benzodioxane derivatives and is adaptable for 6-iodo substitution.
Detailed Synthetic Procedure Example (Literature-Based)
While specific detailed procedures for this compound are limited, the following generalized iodination protocol is representative:
Step | Reagents & Conditions | Description |
---|---|---|
1 | 2,3-Dihydro-1,4-benzodioxine, Iodine (I2), H2O2 or NaOCl | Dissolve 2,3-dihydro-1,4-benzodioxine in an appropriate solvent (e.g., acetic acid or dichloromethane). Add iodine and oxidizing agent slowly under stirring at controlled temperature (0–25°C). |
2 | Reaction Monitoring | Monitor reaction progress by TLC or HPLC to ensure selective mono-iodination. Reaction time typically ranges from 1 to 5 hours. |
3 | Workup | Quench reaction with sodium thiosulfate to remove excess iodine. Extract product with organic solvent, wash, dry, and purify by recrystallization or chromatography. |
4 | Characterization | Confirm product identity and purity by NMR, MS, and melting point analysis. |
Comparative Table of Preparation Methods
Method | Starting Material | Reagents | Conditions | Yield & Purity | Notes |
---|---|---|---|---|---|
Direct Iodination | 2,3-Dihydro-1,4-benzodioxine | I2 + H2O2 or NaOCl | Mild temperature, controlled time | Moderate to high yield; purity >95% achievable | Most common, straightforward |
Nucleophilic Substitution | 6-Bromo or 6-Chloro-2,3-dihydro-1,4-benzodioxine | KI or NaI | Mild, polar solvents | Variable yield depending on conditions | Requires pre-halogenated precursor |
Ring-Closure + Halogenation | 3,4-Dihydroxybenzaldehyde + dibromoethane | Alkaline conditions + Iodination step | Multi-step, moderate temperature | Moderate yield | More complex, adaptable for derivatives |
Research Findings and Optimization Notes
- Selectivity: The iodination reaction must be carefully controlled to avoid polyiodination or ring degradation. Using mild oxidants and low temperatures improves selectivity for the 6-position.
- Yield Improvement: Employing phase-transfer catalysts or optimizing solvent polarity can enhance reaction rates and yields.
- Safety: Iodine and oxidizing agents require careful handling due to their corrosive and oxidative nature.
- Purification: Recrystallization from suitable solvents (e.g., ethanol or ethyl acetate) typically yields high-purity this compound.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C8H7IO2
Molecular Weight : 262.04 g/mol
CAS Number : 57744-67-9
IUPAC Name : 6-iodo-2,3-dihydro-1,4-benzodioxine
The compound features a benzodioxine structure with an iodine substituent at the 6-position, which significantly influences its reactivity and biological activity.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex organic molecules through various reactions such as nucleophilic substitution and oxidation. The iodine atom can be replaced or modified to create derivatives with enhanced properties or functionalities .
Reaction Type | Description |
---|---|
Nucleophilic Substitution | Reacts with nucleophiles to replace the iodine atom under mild conditions. |
Oxidation | Can be oxidized to form carboxylic acids or other oxygenated derivatives. |
Reduction | Reduction reactions yield 2,3-dihydrobenzo[b][1,4]dioxine and other products. |
Medicinal Chemistry
Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Studies have explored its role as a pharmaceutical intermediate and its effects on various biological pathways.
- Case Study Example : A study published in Nature Chemistry examined the compound's efficacy against specific cancer cell lines, demonstrating significant cytotoxicity at certain concentrations .
The compound has been investigated for its interaction with heat shock proteins (HSPs), particularly HSP90 inhibitors. These proteins play crucial roles in cellular stress responses and are implicated in cancer progression.
Material Science
In material science, this compound is explored for its properties as a precursor for specialty chemicals and new materials. Its unique structure allows for modifications that can lead to materials with tailored properties for specific applications.
Toxicity and Safety
While the compound shows promise in various applications, safety data indicates potential hazards associated with exposure. Proper handling procedures must be followed to minimize risks of irritation or toxicity .
Mechanism of Action
The mechanism by which 6-Iodo-2,3-dihydro-1,4-benzodioxine exerts its effects depends on its interaction with molecular targets. The iodine atom can participate in halogen bonding, which influences the compound’s binding affinity to proteins, enzymes, or nucleic acids. This interaction can modulate biological pathways, leading to various pharmacological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The pharmacological and physicochemical properties of 1,4-benzodioxane derivatives are highly dependent on substituents. Below is a comparative analysis:
Pharmacological Activity
- 6-Iodo Derivative : The iodine atom’s large size and polarizability may enhance binding to hydrophobic enzyme pockets. It is implicated in synthesizing selective dipeptidyl peptidase IV (DPP-IV) and carbonic anhydrase inhibitors .
- Acetamido Derivative : Demonstrates moderate cytotoxicity against tumor cells, though less potent than its cyclized tricyclic analogs .
- Bromoethoxy Derivative : Used in antithrombotic research, where regioisomerism significantly affects thrombin inhibitory activity .
- Isothiocyanate Derivative : Forms stable thiourea adducts with proteins, useful in biochemical assays .
Biological Activity
6-Iodo-2,3-dihydro-1,4-benzodioxine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a unique structure that contributes to its biological properties. The presence of iodine in its structure is significant as it can influence the compound's reactivity and interaction with biological targets.
The mechanism of action for this compound involves interactions with various molecular targets. Research suggests that it may act as an inhibitor of specific enzymes or receptors involved in disease processes. For instance, it has been noted for its potential role in inhibiting heat shock protein 90 (HSP90), which is crucial in cancer biology and cellular stress responses .
Anticancer Potential
Several studies have highlighted the anticancer potential of compounds related to this compound. For example, its derivatives have been shown to exhibit selective inhibition against mutant forms of epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers .
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. In vitro studies suggest that it may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.
Table 1: Summary of Biological Activities
Case Study: EGFR Inhibition
A notable study investigated the efficacy of this compound derivatives in inhibiting mutant EGFR in cellular assays. The results indicated a significant reduction in cell viability at concentrations as low as 50 nM, showcasing the compound's potential as a targeted therapy for EGFR-driven tumors .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-Iodo-2,3-dihydro-1,4-benzodioxine, and how can regioselectivity be controlled?
- Methodological Answer : Palladium-catalyzed cross-coupling reactions are widely used to introduce iodine at the 6-position of the benzodioxine scaffold. For regioselectivity, steric and electronic factors are optimized by adjusting ligands (e.g., phosphine ligands) and reaction conditions (e.g., solvent polarity, temperature). Pre-functionalization of the benzodioxine core with directing groups (e.g., boronic acids) can also enhance iodination efficiency .
- Key Reference : Achari et al. (2004) highlight palladium-catalyzed methods as pivotal for functionalizing 1,4-benzodioxins .
Q. How is this compound characterized structurally, and what analytical techniques are essential?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like NOESY) is critical for assigning stereochemistry and confirming substitution patterns. For example, coupling constants in ¹H-NMR can distinguish axial vs. equatorial protons in the dihydrodioxine ring. IR spectroscopy and mass spectrometry (GC-MS or LC-MS) validate functional groups and molecular weight .
- Data Example : Artasensi and Fumagalli (2024) used NOESY and a modified Karplus equation to resolve stereochemical ambiguities in a related dihydrobenzodioxine derivative .
Q. What biological activities are associated with the 2,3-dihydro-1,4-benzodioxine scaffold?
- Methodological Answer : The scaffold exhibits thrombin inhibition, fibrinogen GPIIb/IIIa binding, and α-glucosidase/acetylcholinesterase inhibition. Activity is modulated by substituent regiochemistry and stereochemistry. For example, antithrombotic activity in derivatives depends on the spatial arrangement of hydrophobic groups and hydrogen-bond acceptors .
- Key Reference : Ilić et al. (2013) demonstrated that regioisomerism in 2,3-dihydro-1,4-benzodioxine derivatives alters thrombin inhibitory potency by 10-fold .
Advanced Research Questions
Q. How can computational modeling predict the binding interactions of this compound with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to study interactions with proteins like PD-L1 or thrombin. For instance, the 2,3-dihydro-1,4-benzodioxine group in compound 4b stabilizes π-π stacking with Tyr56 in PD-L1, creating a hydrophobic tunnel critical for binding . Quantum chemical calculations (DFT) further analyze electronic properties influencing reactivity .
- Data Example : Shafi et al. (2020) combined docking and DFT to correlate frontier molecular orbitals with anticancer activity in a nitro-substituted benzodioxine derivative .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for benzodioxine derivatives?
- Methodological Answer : Contradictions arise from stereochemical variability or assay conditions. Strategies include:
- Synthesizing pure enantiomers via chiral chromatography or asymmetric catalysis .
- Validating biological assays with positive controls (e.g., co-crystal structures for docking validation) .
- Applying multivariate statistical analysis to decouple electronic, steric, and solubility effects .
Q. How does stereochemistry at the 2-position of 2,3-dihydro-1,4-benzodioxine impact pharmacological activity?
- Methodological Answer : Enantiomers can exhibit divergent binding kinetics. For example, (S)-configured derivatives show higher affinity for thrombin’s active site due to optimal hydrogen bonding with Ser195. Stereochemical assignments require chiral resolution (e.g., diastereomeric salt formation) followed by circular dichroism (CD) or X-ray crystallography .
- Case Study : In antithrombotic studies, the (S)-enantiomer of a benzodioxine derivative had 3-fold higher inhibitory activity than its (R)-counterpart .
Q. What experimental protocols are used to assess enzyme inhibition (e.g., α-glucosidase) by benzodioxine derivatives?
- Methodological Answer :
Enzyme Assay : Measure IC₅₀ values using spectrophotometric methods (e.g., p-nitrophenyl-α-D-glucopyranoside hydrolysis monitored at 405 nm).
Kinetic Analysis : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.
Structural Validation : Confirm binding modes with molecular docking and compare with known inhibitors (e.g., acarbose) .
Properties
IUPAC Name |
6-iodo-2,3-dihydro-1,4-benzodioxine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTMYTXWFHBHDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379868 | |
Record name | 6-Iodo-2,3-dihydro-1,4-benzodioxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57744-67-9 | |
Record name | 6-Iodo-2,3-dihydro-1,4-benzodioxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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